1-Ethanesulfonylpyrrolidin-3-one

Description

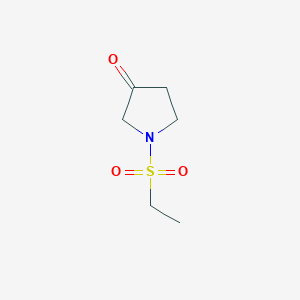

1-Ethanesulfonylpyrrolidin-3-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an ethanesulfonyl group

Properties

IUPAC Name |

1-ethylsulfonylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-11(9,10)7-4-3-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCJPDVTIMCMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethanesulfonylpyrrolidin-3-one typically involves the reaction of pyrrolidin-3-one with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pyrrolidin-3-one+Ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethanesulfonylpyrrolidin-3-one can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of ethanesulfonic acid derivatives.

Reduction: Formation of 1-ethanesulfonylpyrrolidin-3-ol.

Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

One of the primary applications of 1-Ethanesulfonylpyrrolidin-3-one is its role as an inhibitor of PTP1B, an enzyme implicated in insulin signaling pathways. The inhibition of PTP1B can enhance insulin sensitivity, making this compound a candidate for treating type 2 diabetes and obesity-related metabolic disorders. Research indicates that compounds targeting PTP1B can help regulate glucose metabolism and improve insulin action in muscle and liver tissues, which are critical areas affected by insulin resistance .

2. Treatment of Metabolic Disorders

The potential of this compound extends to the treatment of metabolic syndrome, characterized by insulin resistance, obesity, and dyslipidemia. By modulating PTP1B activity, the compound may contribute to weight loss and improved metabolic health in individuals at risk for type 2 diabetes . Clinical studies have shown that PTP1B inhibitors can lead to significant reductions in plasma glucose levels and improvements in lipid profiles among diabetic patients .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound in clinical settings:

- Clinical Trials on PTP1B Inhibitors : A series of clinical trials have assessed the impact of PTP1B inhibitors on patients with type 2 diabetes. Results indicated that patients receiving these inhibitors experienced improved glycemic control and reduced body weight compared to placebo groups .

- Animal Studies : Research involving animal models has demonstrated that administration of PTP1B inhibitors leads to decreased fat accumulation and enhanced glucose tolerance. These findings suggest a promising avenue for future therapeutic strategies targeting metabolic disorders .

Data Table: Summary of Findings on this compound

Mechanism of Action

The mechanism of action of 1-ethanesulfonylpyrrolidin-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Pyrrolidin-2-one: Lacks the ethanesulfonyl group, resulting in different chemical reactivity and biological activity.

Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to distinct chemical properties.

Ethanesulfonylbenzene: Features a benzene ring instead of a pyrrolidinone ring, altering its chemical behavior and applications.

Uniqueness: 1-Ethanesulfonylpyrrolidin-3-one is unique due to the presence of both the sulfonyl and pyrrolidinone functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Ethanesulfonylpyrrolidin-3-one is a heterocyclic organic compound characterized by the presence of a pyrrolidinone ring and an ethanesulfonyl group. Its unique structural features have garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

This compound has the following chemical identifiers:

- IUPAC Name: this compound

- CAS Number: 1936626-41-3

- Molecular Formula: C6H11NO3S

The compound is synthesized through the reaction of pyrrolidin-3-one with ethanesulfonyl chloride in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. Additionally, the pyrrolidinone ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrrolidine derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation in cancer therapy .

Research Findings and Case Studies

A summary of relevant studies investigating the biological activity of this compound and related compounds is presented below:

Applications in Drug Development

This compound has potential applications in drug development due to its bioactive properties. It is being explored as:

- Enzyme Inhibitors: Targeting specific enzymes involved in disease processes.

- Antimicrobial Agents: Developing new treatments for resistant bacterial infections.

- Anticancer Therapeutics: Designing compounds that can selectively target cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.